Cas no 68869-43-2 (s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-)

s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- structure
68869-43-2 structure
Product Name:s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-
CAS-nummer:68869-43-2
MF:C21H17N3OS
MW:359.444183111191
CID:972347
PubChem ID:1256243
Update Time:2025-04-19

s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • s-Triazole-2-thiol, 5-(4-biphenylyloxymethyl)-1-phenyl-
    • 4H-1,2,4-triazole-3-thiol, 5-[([1,1'-biphenyl]-4-yloxy)methyl]-4-phenyl-
    • 5-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
    • 5-(4-Biphenoxymethyl)-1-phenyl-1H-1,2,4-triazole-2-thiol
    • SR-01000531685
    • 5-((Biphenyl-4-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
    • 5-({[1,1'-BIPHENYL]-4-YLOXY}METHYL)-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
    • 68869-43-2
    • 4-phenyl-3-[(4-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
    • Oprea1_226664
    • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(((1,1'-biphenyl)-4-yloxy)methyl)-4-phenyl-
    • 5-[(4-biphenylyloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
    • YMTCAUNMUYRNKD-UHFFFAOYSA-N
    • 3H-1,2,4-Triazole-3-thione, 5-[([1,1'-biphenyl]-4-yloxy)methyl]-2,4-dihydro-4-phenyl-
    • SR-01000531685-1
    • DTXSID40988570
    • 5-[([1,1'-Biphenyl]-4-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol #
    • AKOS001742166
    • 4H-1,2,4-Triazole-3-thiol, 5-(4-biphenyloxy)-4-phenyl-
    • 5-[(biphenyl-4-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
    • STK663608
    • Inchi: 1S/C21H17N3OS/c26-21-23-22-20(24(21)18-9-5-2-6-10-18)15-25-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26)
    • InChI-sleutel: YMTCAUNMUYRNKD-UHFFFAOYSA-N
    • LACHT: S=C1NN=C(COC2C=CC(=CC=2)C2C=CC=CC=2)N1C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 359.10941
  • Monoisotopische massa: 359.109233
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 5
  • Complexiteit: 503
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 69
  • XLogP3: 4.9

Experimentele eigenschappen

  • Dichtheid: 1.23
  • Kookpunt: 520.1°C at 760 mmHg
  • Vlampunt: 268.3°C
  • Brekindex: 1.661
  • PSA: 36.86
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